Thalidomide-NH-amido-C4-NH2 (hydrochloride)
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Overview
Description
Thalidomide-NH-amido-C4-NH2 (hydrochloride) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-amido-C4-NH2 (hydrochloride) involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The process typically includes the following steps:
Formation of the cereblon ligand: This involves the chemical modification of Thalidomide to introduce functional groups that can interact with the linker.
Linker attachment: The linker is chemically attached to the cereblon ligand under controlled conditions, often involving the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of Thalidomide-NH-amido-C4-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-amido-C4-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Thalidomide-NH-amido-C4-NH2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in cancer and neurodegenerative diseases.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Thalidomide-NH-amido-C4-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the modulation of protein stability and the regulation of cellular processes such as apoptosis and autophagy .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-amido-C4-NH2 (hydrochloride): Another E3 ligase ligand-linker conjugate used in PROTAC technology.
Thalidomide-NH-C5-NH2 (hydrochloride): Similar in structure but with a different linker length, affecting its binding affinity and specificity.
Uniqueness
Thalidomide-NH-amido-C4-NH2 (hydrochloride) is unique due to its specific linker length and chemical structure, which confer distinct binding properties and biological activities. This makes it particularly useful in the design of PROTACs for targeted protein degradation .
Properties
Molecular Formula |
C19H24ClN5O5 |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-(4-aminobutyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride |
InChI |
InChI=1S/C19H23N5O5.ClH/c20-8-1-2-9-21-15(26)10-22-12-5-3-4-11-16(12)19(29)24(18(11)28)13-6-7-14(25)23-17(13)27;/h3-5,13,22H,1-2,6-10,20H2,(H,21,26)(H,23,25,27);1H |
InChI Key |
UJQQJGKDPNJLMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCN.Cl |
Origin of Product |
United States |
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